molecular formula C7H7N5 B100613 2-(1h-Tetrazol-5-yl)aniline CAS No. 18216-38-1

2-(1h-Tetrazol-5-yl)aniline

Cat. No.: B100613
CAS No.: 18216-38-1
M. Wt: 161.16 g/mol
InChI Key: GUCGQKSPWMDAEX-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-5-yl)aniline is a heterocyclic aromatic compound with the molecular formula C7H7N5 It consists of a benzene ring substituted with an aniline group and a tetrazole ring

Scientific Research Applications

2-(1H-Tetrazol-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

For instance, some tetrazole compounds act as negative allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R) .

Mode of Action

It’s known that tetrazole rings can act as bioisosteric substituents of carboxylic acid fragments . This means they can mimic the function of carboxylic acid in biological systems, potentially influencing the activity of the compound.

Biochemical Pathways

Given the potential interaction with glp-1r, it could influence pathways related to glucose metabolism .

Result of Action

Some tetrazole compounds have shown significant cytotoxic effects , suggesting potential applications in cancer therapy.

Safety and Hazards

While specific safety and hazard information for “2-(1h-Tetrazol-5-yl)aniline” is not available, similar chemicals are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for “2-(1h-Tetrazol-5-yl)aniline” could involve further exploration of its properties and potential applications. For instance, one study mentioned the high adsorption capacity of a similar compound for CO2 and C2H2 . This suggests potential uses in gas separation and storage applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Tetrazol-5-yl)aniline typically involves the cycloaddition reaction of aniline derivatives with azides. One common method includes the reaction of 2-nitroaniline with sodium azide in the presence of a reducing agent such as iron powder. The reaction proceeds through the formation of an intermediate nitroso compound, which subsequently undergoes cyclization to form the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Tetrazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

  • 2-(1H-Tetrazol-1-yl)aniline
  • 4-(1H-Tetrazol-5-yloxy)aniline
  • 2-Methyl-5-(1H-tetrazol-1-yl)aniline
  • 3-(5-Methyl-1H-tetrazol-1-yl)aniline

Comparison: 2-(1H-Tetrazol-5-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to other tetrazole derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCGQKSPWMDAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298976
Record name 2-(1h-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18216-38-1
Record name 18216-38-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1h-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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